2-methyl-9H-fluoren-9-one
Overview
Description
2-Methyl-9H-fluoren-9-one is an organic compound with the molecular formula C14H10O. It is a derivative of fluorenone, characterized by the presence of a methyl group at the second position of the fluorenone structure. This compound is known for its bright yellow color and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-9H-fluoren-9-one can be synthesized through several methods. One common approach involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method typically uses phenylboronic acid, cesium carbonate, and palladium acetate as catalysts, with toluene as the solvent. The reaction is carried out under a carbon monoxide atmosphere .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the aerobic oxidation of fluorene. This process uses oxygen as the oxidizing agent to convert fluorene into fluorenone derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: It can be reduced to form fluorenol derivatives.
Substitution: The methyl group and other positions on the fluorenone ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions
Major Products
The major products formed from these reactions include various substituted fluorenones, fluorenols, and other fluorenone derivatives .
Scientific Research Applications
2-Methyl-9H-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of photochemical reactions.
Biology: The compound is used in the development of fluorescent probes and markers.
Medicine: Research into its potential therapeutic applications, including its use in drug development, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-methyl-9H-fluoren-9-one exerts its effects is primarily through its interaction with various molecular targets. It can form complexes with metal ions and participate in electron transfer reactions. These interactions can influence various biochemical pathways, making it useful in both research and industrial applications .
Comparison with Similar Compounds
2-Methyl-9H-fluoren-9-one is similar to other fluorenone derivatives, such as:
9H-Fluoren-9-one: The parent compound without the methyl group.
2,4,5,7-Tetranitrofluorenone: A highly nitrated derivative.
Fluorenol: The reduced form of fluorenone .
Compared to these compounds, this compound is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
2-methylfluoren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14(15)13(11)8-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXOMIPLRDTZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951072 | |
Record name | 2-Methyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-51-9, 77468-39-4 | |
Record name | 9H-Fluoren-9-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoren-9-one, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-9H-fluoren-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-FLUOREN-9-ONE, 2-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC4Q582JNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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